molecular formula C15H12ClFN6O B214807 N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No. B214807
M. Wt: 346.75 g/mol
InChI Key: ATGDHLVANXVEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide, also known as TAK-715, is a synthetic compound that has shown potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a key signaling molecule involved in the inflammatory response. p38 MAPK is activated in response to various stimuli, including cytokines, stress, and inflammation, and plays a crucial role in the regulation of immune and inflammatory responses. By inhibiting p38 MAPK activity, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the suppression of cancer cell proliferation and survival, and the attenuation of neurodegenerative processes. In addition, this compound has been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for p38 MAPK inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and poor solubility, which may affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the research and development of N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties, to improve its efficacy and safety in clinical settings. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Finally, the development of novel analogs and derivatives of this compound may provide new opportunities for the discovery of more potent and selective p38 MAPK inhibitors.

Synthesis Methods

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide is synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with 1H-tetrazole-5-amine to produce the intermediate compound, 2-(2-chloro-6-fluorophenyl)-5-tetrazolylamine. This intermediate is then reacted with N-(2-bromoethyl)acetamide to yield the final product, this compound.

Scientific Research Applications

N-(5-anilino-1H-tetraazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders. In preclinical studies, this compound has shown anti-inflammatory effects by inhibiting the activity of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in the inflammatory response. This compound has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, by targeting multiple signaling pathways involved in cancer cell proliferation and survival. In addition, this compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C15H12ClFN6O

Molecular Weight

346.75 g/mol

IUPAC Name

N-(5-anilinotetrazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide

InChI

InChI=1S/C15H12ClFN6O/c16-12-7-4-8-13(17)11(12)9-14(24)20-23-15(19-21-22-23)18-10-5-2-1-3-6-10/h1-8H,9H2,(H,20,24)(H,18,19,22)

InChI Key

ATGDHLVANXVEBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NN=NN2NC(=O)CC3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=NN2NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.